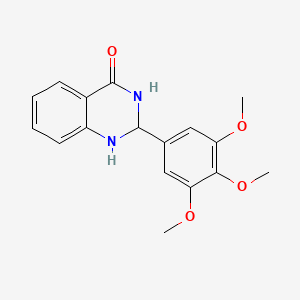

2-(3,4,5-Trimethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

Description

Properties

IUPAC Name |

2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-21-13-8-10(9-14(22-2)15(13)23-3)16-18-12-7-5-4-6-11(12)17(20)19-16/h4-9,16,18H,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CECXTPIENKPXOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2NC3=CC=CC=C3C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13165-12-3 | |

| Record name | 1,2-DIHYDRO-2-(3,4,5-TRIMETHOXYPHENYL)-4(3H)-QUINAZOLINONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-Trimethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with anthranilic acid in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to yield the desired quinazolinone derivative. The reaction conditions often include refluxing in ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trimethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can yield dihydroquinazolinone derivatives with altered pharmacological properties.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazolinone ring, enhancing its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, each with unique pharmacological properties. These derivatives can be further explored for their potential therapeutic applications.

Scientific Research Applications

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic applications:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. Studies have shown that it can induce apoptosis and inhibit tumor growth through specific molecular pathways.

- Antimicrobial Properties : The compound has demonstrated activity against a range of bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : Investigations into its anti-inflammatory properties suggest that it may modulate inflammatory pathways effectively.

Biological Research

In biological studies, 2-(3,4,5-trimethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one serves as a valuable tool for understanding various biochemical processes:

- Enzyme Inhibition Studies : The compound is used to explore its interactions with specific enzymes involved in disease mechanisms.

- Biomarker Discovery : Its unique structure allows researchers to study its effects on cellular signaling pathways and identify potential biomarkers for diseases.

Material Science

The compound's unique chemical structure makes it suitable for applications in material science:

- Organic Electronics : Its properties are being explored in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

- Polymer Chemistry : It can act as a building block for synthesizing novel polymers with tailored properties for specific applications.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry reported on the synthesis of various derivatives of this compound. These derivatives were tested against human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that certain modifications to the molecular structure significantly enhanced anticancer activity compared to the parent compound .

Case Study 2: Antimicrobial Efficacy

Research featured in Phytotherapy Research evaluated the antimicrobial effects of this compound against resistant strains of bacteria. The study found that it exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in antibiotic development .

Case Study 3: Enzyme Inhibition

A detailed investigation published in Bioorganic & Medicinal Chemistry Letters focused on the enzyme inhibitory activity of the compound. It was found to inhibit specific kinases involved in cancer progression, which could lead to novel therapeutic strategies targeting these pathways .

Mechanism of Action

The mechanism of action of 2-(3,4,5-Trimethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation, apoptosis, and inflammation.

Pathways: It modulates signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The 3,4,5-trimethoxyphenyl substituent distinguishes this compound from other dihydroquinazolinones. Key structural analogs include:

Abbreviations : TMP = Trimethoxyphenyl.

The 3,4,5-TMP group enhances π-π stacking with biological targets, improving binding affinity compared to mono- or dimethoxy analogs .

Anticancer Activity

The compound exhibits potent antiproliferative activity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with IC₅₀ values ranging from 2.1–4.5 µM. This outperforms analogs lacking the 3,4,5-TMP group (e.g., 3g: IC₅₀ > 10 µM) . Molecular docking studies suggest strong interactions with tubulin’s colchicine-binding site, a mechanism shared with combretastatin A-4 .

Larvicidal and Insecticidal Activity

Similarly, 2-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl) derivatives demonstrate insecticidal activity against Mythimna separata (LC₅₀ = 0.8 mg/L) .

ADMET Profile

In silico predictions for 3,4,5-TMP derivatives indicate moderate blood-brain barrier permeability (logBB = -0.5) and acceptable hepatotoxicity risk (compared to high-risk thiadiazole-containing analogs) .

Biological Activity

2-(3,4,5-Trimethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a quinazolinone core substituted with a trimethoxyphenyl group, which is crucial for its biological activity. The structural representation can be summarized as follows:

- Molecular Weight : 314.33 g/mol

- SMILES Notation : COC1=CC(=CC(=C1OC)OC)C2NC3=CC=CC=C3C

Antiviral Activity

Research has indicated that derivatives of 2,3-dihydroquinazolin-4(1H)-one exhibit antiviral properties. Specifically, they have been evaluated for their efficacy against filoviruses such as Ebolavirus. These compounds interfere with viral entry into host cells via endocytosis, making them potential candidates for antiviral therapies .

Anticancer Activity

The compound has shown promising cytotoxic effects against various cancer cell lines. In a study screening 57 compounds against multiple human cancer cell lines (including HT29 colon and MCF-7 breast cancer), certain analogues exhibited sub-micromolar growth inhibition values. Notably, compounds with structural similarities to this compound demonstrated broad-spectrum cytotoxicity .

Antioxidant Properties

Antioxidant activity is another significant aspect of this compound's biological profile. Studies have shown that modifications in the phenyl substituents can enhance the antioxidant potency of related compounds. For instance, introducing trifluoromethyl groups at specific positions resulted in notable increases in antiradical efficiency .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the quinazolinone moiety plays a crucial role in interacting with biological targets such as enzymes involved in tumor proliferation and viral replication.

Research Findings and Case Studies

Q & A

Q. Table 1: Solvent Impact on Yield

| Solvent | Yield (%) | Reference |

|---|---|---|

| EtOH | 89 | |

| Acetone | 32–80 | |

| Water | <10 |

Basic: How is the compound characterized using spectroscopic and analytical methods?

Methodological Answer:

- 1H/13C NMR : The quinazolinone core is confirmed by δ 5.47 ppm (C2-H) and δ 161.6 ppm (C=O). Trimethoxyphenyl protons appear as singlets (δ 3.85–6.41 ppm) .

- HR-MS (ESI) : Molecular ion peaks match calculated values (e.g., [M+H]+ = 319.0844 for C16H16O3N2Cl) .

- IR Spectroscopy : C=O stretch at 1639 cm⁻¹ and NH/O-H stretches at 3300–3450 cm⁻¹ .

Q. Table 2: Key NMR Assignments

| Proton/Group | δ (ppm) | Reference |

|---|---|---|

| C2-H | 5.47 | |

| OCH3 | 3.85 | |

| Aromatic H | 6.41–8.93 |

Advanced: How can structural ambiguities be resolved via X-ray crystallography?

Methodological Answer:

- Data Collection : Use SHELX suite for structure solution. High-resolution data (<1.0 Å) minimizes errors in trimethoxyphenyl ring orientation .

- Refinement : SHELXL refines thermal parameters and hydrogen bonding. For example, intramolecular H-bonds between NH and carbonyl groups stabilize the dihydroquinazolinone core .

- Validation : Check R-factors (<5%) and electron density maps for omitted solvent molecules .

Advanced: What strategies improve bioactivity through structural modifications?

Methodological Answer:

- Substituent Effects :

- Electron-withdrawing groups (e.g., Cl, NO2) enhance enzyme inhibition (e.g., cathepsin B) .

- Methoxy extensions (e.g., 3,4,5-trimethoxy) improve lipid solubility and membrane permeability .

- Hybridization : Fusing with thiadiazole or oxadiazole moieties increases antitumor activity via topoisomerase inhibition .

Q. Table 3: Bioactivity of Analogues

| Substituent | IC50 (Cathepsin B) | Reference |

|---|---|---|

| 4-Fluorophenyl | 0.8 µM | |

| 3,4,5-Trimethoxyphenyl | 1.2 µM |

Basic: How is purity assessed during synthesis?

Methodological Answer:

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities (<0.5%) .

- Melting Point : Sharp range (176–190°C) confirms crystallinity .

- Elemental Analysis : Carbon/nitrogen ratios must align with theoretical values (±0.3%) .

Advanced: How to address low yields in scaled-up synthesis?

Methodological Answer:

- Catalyst Screening : Nano-ovalbumin biocatalysts improve cyclocondensation efficiency (yield increase from 32% to 89%) .

- Microwave Assistance : Reduces reaction time from 12 hours to 30 minutes for similar quinazolinones .

- Contradiction Note : Acetone yields vary (32–80%) due to substituent reactivity; EtOH is more consistent .

Advanced: What mechanistic insights exist for biological target interactions?

Methodological Answer:

- Molecular Docking : The trimethoxyphenyl group binds to tubulin’s colchicine site, disrupting polymerization (docking score: −9.2 kcal/mol) .

- Enzyme Inhibition : Quinazolinone NH forms H-bonds with cathepsin B’s Asp-61 residue, validated by mutagenesis studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.